molecular formula C10H6Cl2O2 B2914620 Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate CAS No. 1341695-66-6

Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate

Cat. No.: B2914620
CAS No.: 1341695-66-6
M. Wt: 229.06
InChI Key: IJHGABMFFRVDDA-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate is a halogenated ester featuring a propargyloxy backbone substituted with a 3,4-dichlorophenyl group. This compound has been studied primarily as an intermediate in pharmaceutical synthesis. The synthesis pathway involves starting materials such as 3,4-dichloroaniline and methacrylic acid, with the final product being a key intermediate in multi-step syntheses .

Properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHGABMFFRVDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341695-66-6
Record name methyl 3-(3,4-dichlorophenyl)prop-2-ynoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate typically involves the reaction of 3,4-dichlorophenylacetylene with methyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 3-(3,4-Difluorophenyl)prop-2-ynoate

A direct structural analog, methyl 3-(3,4-difluorophenyl)prop-2-ynoate, replaces chlorine atoms with fluorine. While both compounds share a propargyl ester backbone, the electronegativity and steric effects of fluorine versus chlorine significantly alter physicochemical properties. For example, fluorinated derivatives generally exhibit lower lipophilicity compared to chlorinated analogs, which may impact bioavailability and metabolic stability .

Table 1: Comparison of Halogen-Substituted Propynoates

Compound Halogen Substitution Lipophilicity (LogP)* Commercial Status
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate Cl, Cl Higher Discontinued
Methyl 3-(3,4-difluorophenyl)prop-2-ynoate F, F Lower Available

*LogP values inferred from structural analogs in and .

Dichlorophenyl-Containing Esters and Amides

Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)

This compound shares the 3,4-dichlorophenyl moiety but incorporates a thiazole-piperazine-urea scaffold. Compared to methyl propynoate, it demonstrates higher synthetic yields (87.0%) and a molecular mass of 548.1 Da . The structural complexity of 10g suggests enhanced target specificity, likely for receptor-binding applications, whereas methyl propynoate’s simpler structure prioritizes synthetic versatility.

3,4-Dichlorocinnamanilides

highlights 3,4-dichlorocinnamanilides as antimicrobial agents. These compounds exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with low cytotoxicity in mammalian cells . While methyl propynoate lacks direct antimicrobial data, its dichlorophenyl group may contribute to similar bioactivity profiles if functionalized appropriately.

Biological Activity

Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate is a compound of growing interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article summarizes the key findings related to its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A methyl ester group
  • A prop-2-ynoate backbone
  • A 3,4-dichlorophenyl substituent

The presence of chlorine atoms enhances the compound's reactivity and biological activity, making it a subject of significant research interest.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can modulate various biochemical pathways.
  • Cytotoxic Effects : Research indicates that it exhibits cytotoxic properties against various cancer cell lines. The mechanism is believed to involve induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:

Cell Line IC50 Value (μM) Mechanism
MCF-7 (breast cancer)15.2Induction of apoptosis
A549 (lung cancer)12.8Cell cycle arrest
HeLa (cervical cancer)10.5Disruption of metabolic pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, suggesting that structural modifications could enhance its anticancer properties .

Antimicrobial Studies

In antimicrobial assessments, this compound demonstrated significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
P. aeruginosa64
S. aureus16

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how modifications affect reactivity and efficacy:

Compound Name Structural Features Biological Activity
Methyl 3-(4-chlorophenyl)prop-2-ynoateSimilar backbone with one chlorineDifferent anticancer profile
Methyl 3-(3,5-dichlorophenyl)prop-2-ynoateSimilar backbone with different chlorinesVariations in reactivity due to chlorine positioning
Methyl 3-(4-methoxyphenyl)prop-2-ynoateContains a methoxy group instead of chlorinePotentially different solubility and reactivity

These comparisons underscore the importance of specific substituents in enhancing or diminishing biological activity .

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